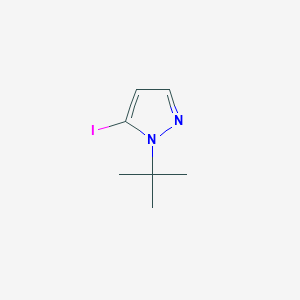
1-(tert-Butyl)-5-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-5-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound, while the iodine atom introduces unique chemical properties, making this compound of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-(tert-Butyl)-5-iodo-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(tert-butyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(tert-Butyl)-5-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form iodinated pyrazole derivatives or reduction to remove the iodine atom.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with a boronic acid derivative would yield a biaryl compound.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-5-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-5-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding or other interactions. The exact pathways involved would depend on the specific biological target and context.
Comparación Con Compuestos Similares
1-(tert-Butyl)-5-iodo-1H-pyrazole can be compared with other iodinated pyrazoles and tert-butyl-substituted pyrazoles. Similar compounds include:
- 1-(tert-Butyl)-3-iodo-1H-pyrazole
- 1-(tert-Butyl)-4-iodo-1H-pyrazole
- 1-(tert-Butyl)-5-chloro-1H-pyrazole
The uniqueness of this compound lies in the specific positioning of the iodine atom, which can influence its reactivity and interactions. The tert-butyl group also provides steric hindrance, affecting the compound’s stability and reactivity compared to its non-tert-butyl analogs.
Propiedades
Fórmula molecular |
C7H11IN2 |
|---|---|
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
1-tert-butyl-5-iodopyrazole |
InChI |
InChI=1S/C7H11IN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 |
Clave InChI |
LWKBAOSZWWVREZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=CC=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


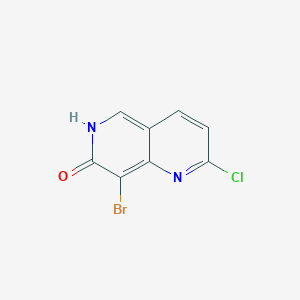


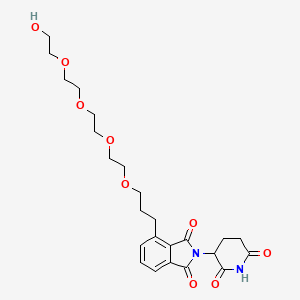
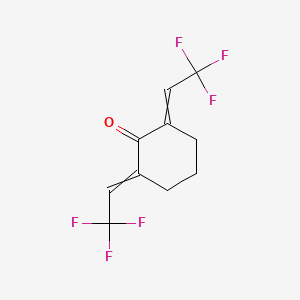
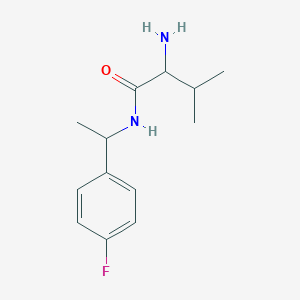
![(4S)-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-ol](/img/structure/B14772506.png)
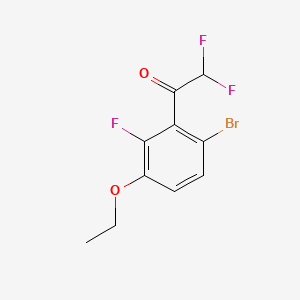
![2-[(4-methoxynaphthalen-1-yl)methyl]guanidine;sulfuric acid](/img/structure/B14772515.png)
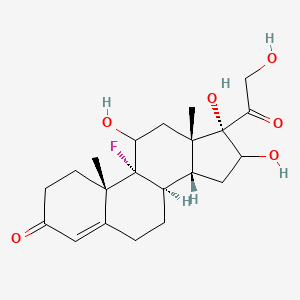
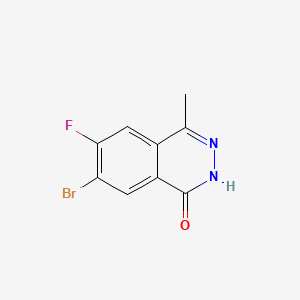
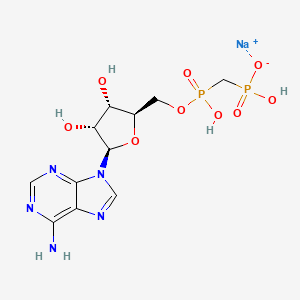
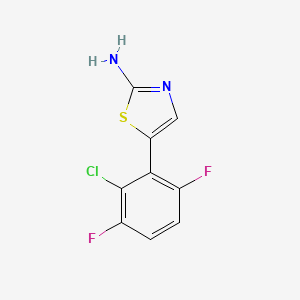
![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)
